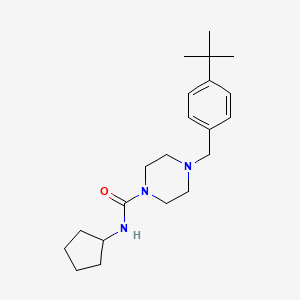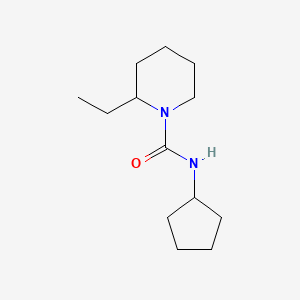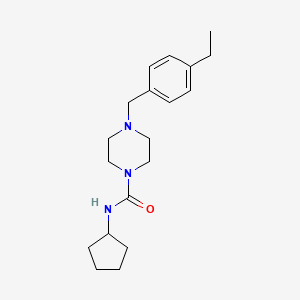
4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide
Descripción general
Descripción
4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide, also known as TCB-2, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent agonist of the serotonin 5-HT2A receptor and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide binds to the serotonin 5-HT2A receptor and activates it, leading to the activation of downstream signaling pathways. This results in various physiological and behavioral effects, including changes in perception, mood, and cognition. The exact mechanism of action of 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and receptor activity in various brain regions.
Biochemical and Physiological Effects:
4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide has been found to produce a range of biochemical and physiological effects, including changes in sensory perception, mood, and cognition. It has been shown to enhance visual perception, increase emotional empathy, and induce altered states of consciousness. 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide has also been found to have potential therapeutic applications for psychiatric disorders such as depression, anxiety, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This allows for precise and controlled manipulation of the receptor's activity, which can be useful for studying its role in various physiological and behavioral processes. However, one limitation of using 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide is its potential for inducing hallucinogenic effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide. One area of interest is the development of more selective and potent agonists of the serotonin 5-HT2A receptor, which could be used to further elucidate its role in various physiological and behavioral processes. Another area of interest is the exploration of 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide's therapeutic potential for psychiatric disorders, particularly those that are resistant to current treatments. Additionally, research could focus on the development of novel delivery methods for 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide, such as intranasal or transdermal administration, which could improve its efficacy and reduce its potential for inducing hallucinogenic effects.
In conclusion, 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent agonist of the serotonin 5-HT2A receptor and has been used to study the receptor's role in various physiological and behavioral processes. 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide has also been found to have potential therapeutic applications for psychiatric disorders. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide that could further elucidate its role in various physiological and behavioral processes.
Aplicaciones Científicas De Investigación
4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide has been used in scientific research to study the serotonin 5-HT2A receptor, which is involved in various physiological and behavioral processes. It has been found to be a potent and selective agonist of this receptor, and its effects have been compared to those of other 5-HT2A agonists such as LSD and psilocin. 4-(4-tert-butylbenzyl)-N-cyclopentyl-1-piperazinecarboxamide has been used to study the receptor's role in sensory processing, perception, and cognition, as well as its potential therapeutic applications for psychiatric disorders.
Propiedades
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]-N-cyclopentylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-21(2,3)18-10-8-17(9-11-18)16-23-12-14-24(15-13-23)20(25)22-19-6-4-5-7-19/h8-11,19H,4-7,12-16H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTXFGNEEZWTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285310.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285318.png)


![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4285340.png)
![2-({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4285347.png)




![ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285398.png)
![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)
![ethyl N-[(isobutylamino)carbonyl]-beta-alaninate](/img/structure/B4285418.png)
![ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate](/img/structure/B4285422.png)